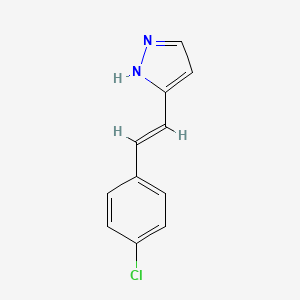
3-(4-Chlorostyryl)-1H-Pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(4-Chlorostyryl)-1H-Pyrazole involves specific chemical reactions, but unfortunately, I don’t have access to detailed synthetic pathways. Researchers have explored both natural products and synthetic small molecules as potential inhibitors of FtsZ, a GTP-dependent prokaryotic cell division protein. FtsZ forms a dynamic Z-ring in bacterial cells, leading to septation and subsequent cell division. Inhibition of the Z-ring blocks cell division, making FtsZ an attractive target for antibacterial drug development .
Molecular Structure Analysis
The molecular structure of 3-(4-Chlorostyryl)-1H-Pyrazole is characterized by a pyrazole ring with a chlorostyryl group attached. The compound shares less than 10% sequence identity with eukaryotic cell division protein tubulin. It is essential to consider this unique structure when exploring its properties and interactions .
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Pyrazole derivatives, including 3-(4-Chlorostyryl)-1H-Pyrazole, are pivotal in medicinal chemistry due to their broad biological activities. These compounds serve as a pharmacophore in various biologically active compounds, highlighting their role in drug discovery. The synthesis of pyrazole heterocycles often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethylformamide, acetamide, and hydrazine. These processes yield heterocyclic pyrazoles with potential yields under simple reaction conditions or microwave irradiation. The widespread bioactivities of these compounds, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties, underscore their significance in medicinal chemistry (A. M. Dar & Shamsuzzaman, 2015).
Hybrid Catalysts in Heterocyclic Synthesis
The application of hybrid catalysts in synthesizing heterocyclic compounds, including pyrazole derivatives, has seen significant advancements. Hybrid catalysts, encompassing organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, have facilitated the development of complex heterocyclic structures. These catalysts offer diverse synthetic pathways, enhancing the structural variety and bioavailability of heterocyclic compounds for medicinal and pharmaceutical industries. The review of synthetic strategies employing hybrid catalysts from 1992 to 2022 highlights the evolving methodologies in creating bioactive molecules, including pyrazole scaffolds (Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).
Kinase Inhibitors and Pyrazole Scaffolds
Pyrazolo[3,4-b]pyridine, a scaffold closely related to pyrazole derivatives, has been utilized extensively in designing kinase inhibitors. Its versatility in binding to kinases through multiple modes has made it a core element in numerous patents. This scaffold's ability to form hydrogen bond donor–acceptor pairs, similar to those in kinase inhibitors, exemplifies its utility in medicinal chemistry. The detailed examination of patents and peer-reviewed articles emphasizes pyrazolo[3,4-b]pyridine's role in inhibitor activity, intellectual property advantages, and synthetic flexibility (Steve Wenglowsky, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
5-[(E)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-4-1-9(2-5-10)3-6-11-7-8-13-14-11/h1-8H,(H,13,14)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJXJPOMWYIJSA-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorostyryl)-1H-Pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)
![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)


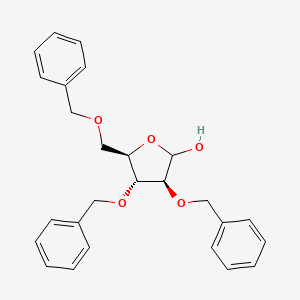
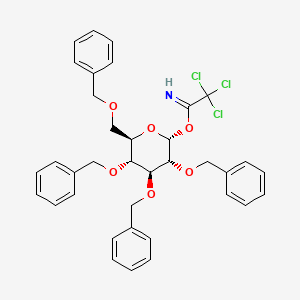
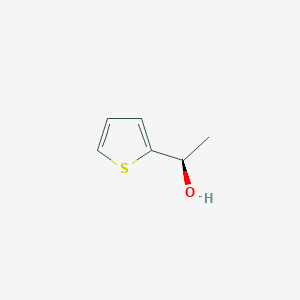


![Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1353646.png)
![3-[(2-Fluorophenyl)thio]propanoic acid](/img/structure/B1353648.png)
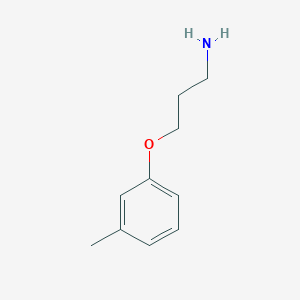
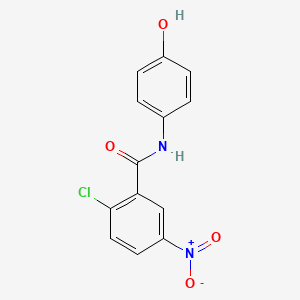
![(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B1353653.png)